molecular formula C12H12ClNO B2787383 1-(7-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one CAS No. 199479-51-1

1-(7-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one

Cat. No.: B2787383
CAS No.: 199479-51-1
M. Wt: 221.68
InChI Key: SIEQAGTWMSKCRN-UHFFFAOYSA-N
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Description

1-(7-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of an aromatic aldehyde with a ketone in the presence of a base such as potassium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Solvent-free methods or those using environmentally benign solvents are preferred to minimize the use of hazardous chemicals and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(7-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(7-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one can be compared with other isoquinoline derivatives, such as:

    1-(7-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone: Similar structure but with an ethanone group instead of a prop-2-en-1-one group.

    1-(7-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)butan-2-one: Similar structure but with a butan-2-one group instead of a prop-2-en-1-one group.

    1-(7-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-ol: Similar structure but with a prop-2-en-1-ol group instead of a prop-2-en-1-one group.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-2-12(15)14-6-5-9-3-4-11(13)7-10(9)8-14/h2-4,7H,1,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEQAGTWMSKCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2=C(C1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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